molecular formula C8H8N2O2 B1390072 5,6-Dimethoxynicotinonitrile CAS No. 1112851-31-6

5,6-Dimethoxynicotinonitrile

Cat. No.: B1390072
CAS No.: 1112851-31-6
M. Wt: 164.16 g/mol
InChI Key: NSGJRTBSLYQQTP-UHFFFAOYSA-N
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Description

5,6-Dimethoxynicotinonitrile is a heterocyclic organic compound with the molecular formula C8H8N2O2. It is characterized by the presence of two methoxy groups attached to the 5th and 6th positions of a nicotinonitrile ring. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,6-Dimethoxynicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 5,6-dimethoxypyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process ensures consistent quality and high yield, making it suitable for commercial applications. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxynicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,6-Dimethoxynicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethoxynicotinonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it may inhibit cytochrome P450 enzymes, leading to altered drug metabolism. Additionally, it can interact with nucleic acids, influencing gene expression and protein synthesis .

Comparison with Similar Compounds

  • 5,6-Dimethoxypicolinonitrile
  • 5,6-Dimethoxynicotinaldehyde
  • 5,6-Dimethoxypicolinaldehyde
  • 2,6-Dimethylisonicotinonitrile
  • 5,6-Dimethoxynicotinic acid
  • 2,5,6-Trimethoxynicotinonitrile

Comparison: 5,6-Dimethoxynicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5,6-dimethoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-11-7-3-6(4-9)5-10-8(7)12-2/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGJRTBSLYQQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673846
Record name 5,6-Dimethoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112851-31-6
Record name 5,6-Dimethoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2,3-dimethoxypyridine (7-2, 0.300 g, 1.38 mmol, 1.0 equiv) in dimethylformamide (3.9 mL) was added copper (I) cyanide (0.15 g, 1.65 mmol, 1.2 equiv) and the reaction mixture was heated for 40 minutes at 180° C. in a microwave reactor. The reaction mixture was cooled and partitioned between EtOAc (50 mL) and water (50 mL). The organic phase was washed with water (2×30 mL) and brine (1×30 mL), dried over magnesium sulfate and concentrated. The residue was purified via normal phase chromatography (0 to 40% EtOAc in hexanes, silica) to afford the desired product (7-3) as white solid after concentration. ESI+MS [M+H]+ C8H8N2O2 calc'd 165.1, found 165.1.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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